5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide 5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 891134-63-7
VCID: VC11885866
InChI: InChI=1S/C13H6Cl3N3O2S/c14-6-1-2-8(15)7(5-6)12-18-19-13(21-12)17-11(20)9-3-4-10(16)22-9/h1-5H,(H,17,19,20)
SMILES: C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl
Molecular Formula: C13H6Cl3N3O2S
Molecular Weight: 374.6 g/mol

5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

CAS No.: 891134-63-7

Cat. No.: VC11885866

Molecular Formula: C13H6Cl3N3O2S

Molecular Weight: 374.6 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide - 891134-63-7

Specification

CAS No. 891134-63-7
Molecular Formula C13H6Cl3N3O2S
Molecular Weight 374.6 g/mol
IUPAC Name 5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C13H6Cl3N3O2S/c14-6-1-2-8(15)7(5-6)12-18-19-13(21-12)17-11(20)9-3-4-10(16)22-9/h1-5H,(H,17,19,20)
Standard InChI Key VLMZHQQBVKQEON-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl

Introduction

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the oxadiazole ring and its attachment to the thiophene carboxamide. Common methods involve the use of hydrazine derivatives and carboxylic acid derivatives in the presence of a base.

Biological and Chemical Applications

  • Biological Activity: Compounds with oxadiazole rings have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a thiophene ring may enhance these activities due to its ability to participate in π-π interactions with biological targets.

  • Chemical Applications: The compound could also be of interest in materials science due to its potential for forming complexes or participating in polymerization reactions.

Research Findings

While specific research findings on 5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide are not available, related compounds have shown promising results in various fields:

  • Anticancer Activity: Oxadiazole-based compounds have demonstrated significant anticancer activity by inhibiting tubulin polymerization or interacting with other cellular targets .

  • Anti-inflammatory Activity: Some oxadiazole derivatives have been explored as potential inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase .

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:

CompoundMolecular Weight (g/mol)Biological ActivitySynthesis Method
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide370.1Potential anticancerMulti-step synthesis involving hydrazine derivatives
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNot specifiedAnticancer activity against SNB-19 and NCI-H460 cell linesFive-step synthesis involving oxadiazole formation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator